molecular formula C20H20N2O2S B3291761 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873075-99-1

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B3291761
CAS No.: 873075-99-1
M. Wt: 352.5 g/mol
InChI Key: GHMSPFPONAOVQG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 4, and a benzamide-linked ethyl chain at position 3. This compound is synthesized via Hantzsch cyclization, a method widely employed for thiazole derivatives, yielding high-purity amorphous solids (90–95% yields) . Structural confirmation is achieved through FTIR (C=O stretch at ~1660–1680 cm⁻¹), NMR (distinct aromatic and aliphatic proton signals), and HR-MS data .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-18(12-13-21-19(23)15-6-4-3-5-7-15)25-20(22-14)16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMSPFPONAOVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis, use of green chemistry principles, and advanced purification methods are employed to produce the compound on a large scale while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Substitution Patterns on the Thiazole Core

Key Analogs :

Compound Name Substituents (Thiazole Positions) Molecular Weight Yield Key Spectral Data (IR/NMR)
Target Compound 2-(4-MeOPh), 4-Me, 5-(Et-benzamide) ~380.45* 90–95% C=O: ~1660 cm⁻¹; δ 7.2–8.1 (Ar-H)
N-(4-Hydroxy-2-(4-MeOPh)-1,3-thiazol-5-yl)benzamide (4ca) 2-(4-MeOPh), 4-OH, 5-benzamide ~354.38 90–95% C=O: ~1682 cm⁻¹; δ 7.3–8.0 (Ar-H)
N-[2-(4-ClPh)-4-Hydroxy-1,3-thiazol-5-yl]benzamide (4da) 2-(4-ClPh), 4-OH, 5-benzamide ~358.79 90–95% C=O: ~1663 cm⁻¹; δ 7.4–8.2 (Ar-H)
4-Methoxy-N-[4-(4-MePh)-5-Ph-1,3-thiazol-2-yl]benzamide 4-(4-MePh), 5-Ph, 2-benzamide ~430.49 N/A N/A

Observations :

  • Electron-Donating vs.
  • Hydroxy vs. Methyl/Aryl Substitutions : Hydroxy substitution at position 4 (4ca, 4da) introduces hydrogen-bonding capacity, which may affect crystallinity and biological interactions compared to the methyl group in the target compound .

Heterocyclic Core Variations

Thiadiazole and Triazole Derivatives :

Compound Name Core Structure Key Functional Groups Synthesis Method
N-(5-Isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)benzamide (6) 1,3,4-Thiadiazole Isoxazole, benzamide Reaction with hydroxylamine hydrochloride
S-Alkylated 1,2,4-Triazoles (e.g., 10–15) 1,2,4-Triazole Sulfonyl, fluorophenyl Alkylation of tautomeric triazole-thiones

Observations :

  • Bioactivity Implications : Thiadiazole and triazole cores (e.g., compound 6 , 10–15 ) often exhibit antimicrobial or anticancer activity, whereas thiazoles are explored for kinase inhibition.
  • Synthetic Complexity : Thiadiazoles require multistep syntheses (e.g., reflux with hydroxylamine ), while thiazoles like the target compound are efficiently prepared via one-pot Hantzsch cyclization .

Functional Group Modifications

Benzamide vs. Sulfonamide Derivatives :

Compound Name Functional Group Key Substituents Potential Applications
Target Compound Benzamide 4-MeOPh, 4-Me thiazole Kinase inhibition, antimicrobial
N-{2-[2-(4-Fluorophenyl)-4-Me-thiazol-5-yl]ethyl}-4-MeO-3-Me-benzenesulfonamide Sulfonamide 4-FPh, sulfonamide Enhanced solubility, protease inhibition
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-6-Me-2-(4-iPrPh)quinoline-4-carboxamide Quinoline-carboxamide Quinoline, isopropylphenyl Anticancer (topoisomerase inhibition)

Observations :

  • Solubility and Binding : Sulfonamide derivatives may exhibit higher aqueous solubility due to polar sulfonyl groups, whereas benzamides (target compound) prioritize lipophilicity for membrane penetration.
  • Bioisosteric Replacements: Quinoline-carboxamides demonstrate how core heterocycle swaps (thiazole to quinoline) can redirect biological targeting.

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring and a methoxyphenyl group, which contribute to its biological properties. The chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H24N2O2S
Molecular Weight 356.48 g/mol
CAS Number 890955-41-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in critical cellular pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or proteases, modulating signaling pathways that are crucial for cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties by disrupting bacterial folic acid synthesis through inhibition of dihydropteroate synthase .

Antitumor Activity

Research has indicated that compounds similar to this compound display significant antitumor effects. A study involving benzamide derivatives showed promising results against various cancer cell lines, with some compounds achieving IC50 values lower than standard chemotherapy agents like doxorubicin .

Antimicrobial Effects

A study highlighted the antimicrobial potential of thiazole derivatives, including those related to this compound. The compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Anticancer Research : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. The most active compounds demonstrated selective cytotoxicity against cancer cell lines with minimal toxicity towards normal cells .
  • Antimicrobial Evaluation : In vitro studies on related compounds showed effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the structure was correlated with enhanced antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for preparing N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole cyclization , starting from α-chloroglycinate derivatives and substituted thioureas. Catalyst-free conditions (e.g., ethanol under reflux) yield polysubstituted thiazoles with high purity (90–95% yields). Key steps include condensation of thiourea precursors with α-chloroglycinates, followed by cyclization. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to minimize byproducts. Structural confirmation requires FTIR, 1H^1H-/13C^{13}C-NMR, and HR-MS .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its purity?

  • Methodological Answer : Use spectroscopic and spectrometric techniques :
  • FTIR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm1^{-1}, thiazole ring vibrations).
  • NMR : 1H^1H-NMR reveals proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons). 13C^{13}C-NMR confirms carbonyl carbons and thiazole ring carbons.
  • HR-MS : Exact mass analysis ensures molecular formula consistency.
    Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting bacterial acps-pptase or human kinases.
    Include positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency against bacterial acps-pptase?

  • Methodological Answer :
  • Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulkier groups (e.g., naphthyl) to enhance enzyme binding.
  • Scaffold hopping : Compare with ZINC C13637710 (a thiazole-acetamide analog) to identify conserved pharmacophores.
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with acps-pptase’s active site (e.g., hydrogen bonds with Ser-124, hydrophobic contacts with Val-87). Validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-based analogs?

  • Methodological Answer :
  • Orthogonal assays : Confirm antimicrobial activity using both agar diffusion and time-kill kinetics to rule out false positives.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to verify direct binding to acps-pptase in bacterial lysates .

Q. How can researchers elucidate the compound’s mechanism of action when biochemical pathway data are conflicting?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify differentially expressed genes (e.g., downregulated fatty acid biosynthesis genes).
  • Metabolomics : LC-MS-based profiling to detect accumulation of pathway intermediates (e.g., malonyl-CoA if acps-pptase is inhibited).
  • CRISPR-Cas9 knockouts : Validate target specificity using bacterial strains lacking acps-pptase .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • UPLC-MS/MS : Detect impurities at ppm levels using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).
  • NMR relaxation methods : 1H^1H-NMR with T1T_1/T2T_2 measurements to identify low-concentration byproducts.
  • X-ray crystallography : Resolve crystal structures of impurities for definitive identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

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